molecular formula C15H13BrClN3O B15014448 N'~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-chloroanilino)acetohydrazide

N'~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-chloroanilino)acetohydrazide

Cat. No.: B15014448
M. Wt: 366.64 g/mol
InChI Key: WJNFOUOQNKYUEE-DJKKODMXSA-N
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Description

N’~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-chloroanilino)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenyl group and a chloroanilino group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-chloroanilino)acetohydrazide typically involves the condensation of 4-bromobenzaldehyde with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually refluxed in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality N’~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-chloroanilino)acetohydrazide.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-chloroanilino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

N’~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-chloroanilino)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-chloroanilino)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-methoxyanilino)acetohydrazide
  • N’~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-ethoxyanilino)acetohydrazide
  • N’~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-methylphenyl)acetohydrazide

Uniqueness

N’~1~-[(E)-1-(4-bromophenyl)methylidene]-2-(4-chloroanilino)acetohydrazide is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering a combination of stability and reactivity that is not commonly found in similar compounds.

Properties

Molecular Formula

C15H13BrClN3O

Molecular Weight

366.64 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-(4-chloroanilino)acetamide

InChI

InChI=1S/C15H13BrClN3O/c16-12-3-1-11(2-4-12)9-19-20-15(21)10-18-14-7-5-13(17)6-8-14/h1-9,18H,10H2,(H,20,21)/b19-9+

InChI Key

WJNFOUOQNKYUEE-DJKKODMXSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=CC=C(C=C2)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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